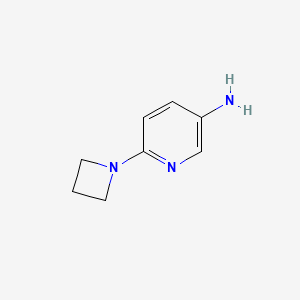

6-(Azetidin-1-yl)pyridin-3-amine

Übersicht

Beschreibung

“6-(Azetidin-1-yl)pyridin-3-amine”, also known as “3-Amino-6-(azetidin-1-yl)pyridine”, is a chemical compound with the molecular formula C8H11N3 . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

The synthesis of azetidine derivatives has been described in several papers. One method involves the aza-Michael addition of NH-heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates . Another method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H11N3/c9-7-5-11(6-7)8-3-1-2-4-10-8 . The molecular weight of this compound is 149.19 g/mol.Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antitubercular Activities

6-(Azetidin-1-yl)pyridin-3-amine derivatives have been investigated for their potential in antimicrobial and antitubercular activities. Studies show that certain azetidinone analogues, such as those derived from Schiff bases and chloroacetyl chloride, exhibit notable antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).

Antidepressant and Nootropic Agents

Synthesis and pharmacological evaluation of certain Schiff’s bases and 2-azetidinones, including N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides, have demonstrated potential antidepressant and nootropic activities. These compounds have shown promising results in animal models, suggesting the potential of the 2-azetidinone skeleton as a central nervous system (CNS) active agent (Thomas et al., 2016).

Synthesis Methods

Research has also focused on the synthesis methods of azetidines and related compounds. Efficient methods for synthesizing azetidine, pyrrolidine, and indoline compounds via palladium-catalyzed intramolecular amination of C-H bonds have been developed. These methods feature low catalyst loading, use of inexpensive reagents, and convenient operating conditions (He et al., 2012).

Safety and Hazards

The safety data sheet (SDS) for “6-(Azetidin-1-yl)pyridin-3-amine” includes hazard statements such as H302, H315, H319, H335, and precautionary statements such as P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Wirkmechanismus

Target of Action

The primary target of 6-(Azetidin-1-yl)pyridin-3-amine is the estrogen receptor . This compound acts as a selective estrogen receptor degrader (SERD) and antagonist, which are used in the treatment of ER+ breast cancer .

Mode of Action

This compound interacts with its target, the estrogen receptor, by binding to it and causing its degradation . This results in a decrease in the number of estrogen receptors available, thereby reducing the effects of estrogen on the cells .

Biochemical Pathways

By degrading the estrogen receptor, it can disrupt the normal signaling pathways that are activated by estrogen, potentially leading to a decrease in the proliferation of ER+ breast cancer cells .

Pharmacokinetics

It is mentioned that the compound has favorable physicochemical and preclinical pharmacokinetic properties for oral administration . This suggests that the compound is likely well-absorbed and distributed in the body, and is metabolized and excreted in a manner that allows for effective therapeutic action.

Result of Action

The result of the action of this compound is the degradation of the estrogen receptor, leading to a reduction in the effects of estrogen on the cells . This can result in a decrease in the proliferation of ER+ breast cancer cells . The compound has been shown to have potent in vivo activity in mouse xenograft models .

Biochemische Analyse

Biochemical Properties

6-(Azetidin-1-yl)pyridin-3-amine plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. One of the primary enzymes it interacts with is glutathione S-transferase (GST), which catalyzes the conjugation of glutathione to the compound without prior bioactivation . This interaction is crucial for the detoxification processes within cells. Additionally, this compound has been shown to interact with cytochrome P450 enzymes, influencing the metabolism of various substrates . These interactions highlight the compound’s role in modulating enzymatic activity and metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving nicotinic acetylcholine receptors (nAChRs). The compound acts as an antagonist or partial agonist of these receptors, leading to alterations in cell signaling and neurotransmission . Furthermore, this compound impacts gene expression by modulating the activity of transcription factors and other regulatory proteins. This modulation can result in changes in cellular metabolism, affecting processes such as energy production and biosynthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ligand-binding domain of estrogen receptors, acting as a selective estrogen receptor degrader (SERD) and antagonist . This binding leads to the degradation of estrogen receptors and inhibition of their activity, which is particularly relevant in the context of breast cancer treatment. Additionally, this compound inhibits the activity of certain enzymes, such as cytochrome P450, by binding to their active sites and preventing substrate access . These molecular interactions underpin the compound’s diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard storage conditions, with minimal degradation observed over time . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme activity and gene expression. These effects are consistent across both in vitro and in vivo studies, indicating the compound’s potential for long-term applications in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and reduce anxiety-like behaviors by modulating nAChR activity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes such as GST and cytochrome P450 . The compound undergoes conjugation with glutathione, leading to the formation of various metabolites, including glutathionyl, cysteinyl, and mercapturic acid conjugates . These metabolic transformations are crucial for the compound’s detoxification and elimination from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in biosynthetic and catabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound has been shown to interact with organic cation transporters (OCTs), facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are essential for the compound’s bioavailability and efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. The compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can be directed to specific organelles, such as the endoplasmic reticulum and mitochondria, through interactions with targeting sequences and chaperone proteins . These localization patterns are critical for the compound’s activity and function within the cell.

Eigenschaften

IUPAC Name |

6-(azetidin-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c9-7-2-3-8(10-6-7)11-4-1-5-11/h2-3,6H,1,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJOZVHJEPMZQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401304922 | |

| Record name | 6-(1-Azetidinyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1045335-18-9 | |

| Record name | 6-(1-Azetidinyl)-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1045335-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1-Azetidinyl)-3-pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401304922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

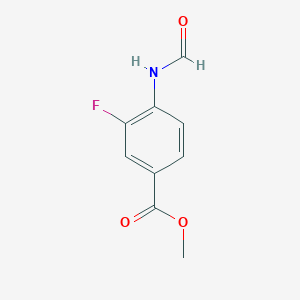

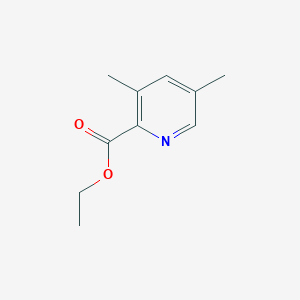

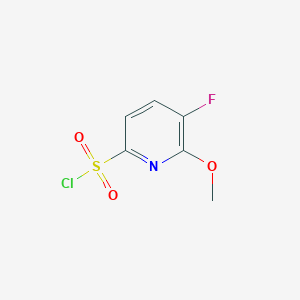

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

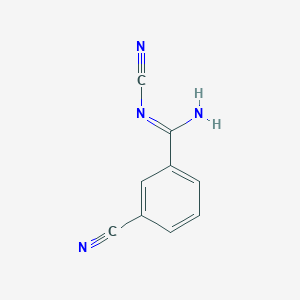

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Oxa-7-azaspiro[3.4]octan-6-one](/img/structure/B1396057.png)

![6-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1396061.png)

![3,6-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1396069.png)

![Endo-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B1396073.png)